1-Morpholin-4-yl-2-nitroethenamine
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Overview
Description
1-Morpholin-4-yl-2-nitroethenamine is a chemical compound characterized by the presence of a morpholine ring and a nitroethenamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-nitroethenamine typically involves a multi-step process. One common method starts with the reaction of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane to form 1-(morpholin-4-yl)propane-1,2-dione. This intermediate is then reacted with 4-allylthiosemicarbazide in ethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-2-nitroethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include nitroso derivatives.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
1-Morpholin-4-yl-2-nitroethenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antioxidant.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-nitroethenamine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species, which can modulate biological pathways. The morpholine ring can interact with various proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)propane-1,2-dione: Shares the morpholine ring but lacks the nitro group.
4-Allylthiosemicarbazide: Contains a similar thiosemicarbazone group but lacks the morpholine ring
Uniqueness
1-Morpholin-4-yl-2-nitroethenamine is unique due to the combination of the morpholine ring and the nitroethenamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11N3O3 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-nitroethenamine |
InChI |
InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2 |
InChI Key |
KYWOXJAUDNZQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=C[N+](=O)[O-])N |
Origin of Product |
United States |
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